Cas no 1888817-25-1 (2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid)

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1888817-25-1
- EN300-7563930
- 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
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- インチ: 1S/C10H12N2O2/c13-10(14)7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11-12H,1,4-5H2,(H,13,14)
- InChIKey: YZHCDQQWMVAIAP-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC2=C(C=1)NCCCN2)=O
計算された属性
- せいみつぶんしりょう: 192.089877630g/mol
- どういたいしつりょう: 192.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 61.4Ų
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7563930-10.0g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 10.0g |
$6390.0 | 2025-03-22 | |
Enamine | EN300-7563930-0.1g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 0.1g |
$1307.0 | 2025-03-22 | |
Enamine | EN300-7563930-5.0g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 5.0g |
$4309.0 | 2025-03-22 | |
Enamine | EN300-7563930-0.25g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 0.25g |
$1366.0 | 2025-03-22 | |
Enamine | EN300-7563930-0.05g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 0.05g |
$1247.0 | 2025-03-22 | |
Enamine | EN300-7563930-1.0g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 1.0g |
$1485.0 | 2025-03-22 | |
Enamine | EN300-7563930-0.5g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 0.5g |
$1426.0 | 2025-03-22 | |
Enamine | EN300-7563930-2.5g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
1888817-25-1 | 95.0% | 2.5g |
$2912.0 | 2025-03-22 |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acidに関する追加情報
Comprehensive Overview of 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-7-carboxylic Acid (CAS No. 1888817-25-1)
The compound 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS No. 1888817-25-1) is a structurally unique benzodiazepine derivative that has garnered significant attention in pharmaceutical and biochemical research. Its molecular framework combines a tetrahydrobenzodiazepine core with a carboxylic acid functional group, making it a versatile intermediate for drug discovery and development. Researchers are particularly interested in its potential applications as a scaffold for CNS-targeting therapeutics, given the historical significance of benzodiazepine analogs in neurology and psychiatry.
In recent years, the demand for novel heterocyclic compounds like 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid has surged due to their relevance in addressing neurodegenerative disorders and mood regulation. This aligns with growing public interest in mental health therapeutics, as evidenced by trending searches for terms such as "anxiety treatment breakthroughs" and "next-generation neuropharmacology." The compound’s carboxylic acid moiety further enhances its utility in prodrug design and bioconjugation strategies, which are critical for improving drug bioavailability and targeted delivery.
From a synthetic chemistry perspective, CAS 1888817-25-1 serves as a pivotal building block for constructing polycyclic pharmacophores. Its fused diazepine ring system offers conformational rigidity, while the carboxyl group provides a handle for further derivatization. These features have made it a subject of studies exploring structure-activity relationships (SAR) in GABA receptor modulation—a hot topic in neuroscience research. Notably, its structural resemblance to clinically validated benzodiazepine templates has spurred investigations into its potential as a non-sedative anxiolytic candidate, addressing a key unmet need in psychopharmacology.
The compound’s physicochemical properties, including its logP and hydrogen-bonding capacity, have been optimized for blood-brain barrier permeability—a recurring theme in discussions about CNS drug development. This aligns with frequent queries from researchers seeking "brain-penetrant small molecules" or "improved neuropharmacokinetics." Additionally, its stability under physiological conditions makes it suitable for in vivo studies, further elevating its profile in preclinical pipelines.
Beyond therapeutic applications, 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid has emerged as a tool compound in chemical biology. Its fluorescent analogs are being explored for receptor imaging, coinciding with rising interest in "precision neuroscience tools" among academic and industrial circles. The compound’s chelating potential also opens doors for metal-ion sensing applications, a niche yet rapidly growing area in diagnostic probe development.
In summary, CAS 1888817-25-1 represents a multifaceted chemical entity bridging medicinal chemistry, neuroscience, and materials science. Its ongoing exploration reflects broader trends toward multitarget drug design and personalized medicine—topics dominating contemporary scientific discourse. As research progresses, this compound may unlock new paradigms in central nervous system therapeutics and molecular imaging, solidifying its role in next-generation biomedical innovations.
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